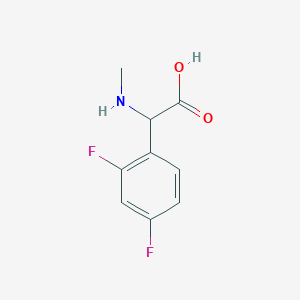
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a difluorophenyl group and a methylamino group attached to an acetic acid moiety. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, which is crucial for its effectiveness in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit enzymes involved in various metabolic pathways.
- Receptors : The compound could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target proteins.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies suggest that the compound forms strong interactions with the active site of COX-2, indicating potential for therapeutic applications in inflammatory diseases.
Neurotransmitter Modulation
Preliminary studies suggest that this compound may influence dopamine receptor activity, which is critical for treating neurological disorders. Enhanced binding to dopamine receptors could lead to improved mood regulation and cognitive function .
Case Studies
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in human cell lines. The effective concentration (EC50) was found to be lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Neuropharmacology : A study involving animal models indicated that administration of this compound led to increased dopamine levels in the brain, correlating with improved behavioral outcomes in tests for anxiety and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the difluorophenyl or methylamino groups can significantly alter biological activity. For example:
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Parent Compound | Anti-inflammatory | 25 |
| Methyl Group Substitution | Reduced Activity | 50 |
| Fluorine Substitution | Enhanced Activity | 10 |
This table illustrates how specific structural changes can impact the potency and selectivity of the compound against biological targets.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11/h2-4,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTLCXKIZYAWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















